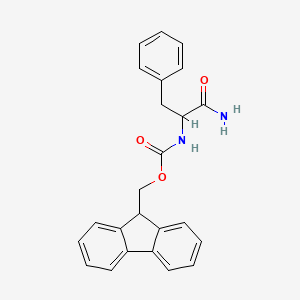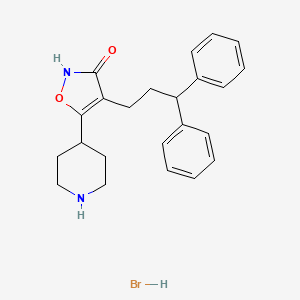![molecular formula C13H14N2O5S B11829607 6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)
6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Méthyl-3-(4-nitrobenzènesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldéhyde est un composé organique complexe présentant une structure bicyclique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Méthyl-3-(4-nitrobenzènesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldéhyde implique généralement un processus en plusieurs étapes. Une méthode courante inclut l'annulation des cyclopropènes avec des aminocyclopropanes sous catalyse photoredox utilisant une irradiation LED bleue . Cette méthode est hautement diastéréosélective et offre de bons rendements pour une large gamme de dérivés de cyclopropène et de cyclopropylaniline.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de ses applications spécialisées et de la complexité de sa synthèse. L'utilisation d'une catalyse photoredox évolutive et de voies de synthèse efficaces suggère un potentiel pour une production à l'échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Méthyl-3-(4-nitrobenzènesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique.
Réduction : Le groupe nitro peut être réduit en amine.
Substitution : Le groupe sulfonyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Acide 6-méthyl-3-(4-nitrobenzènesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylique.
Réduction : 6-Méthyl-3-(4-aminobenzènesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldéhyde.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 6-Méthyl-3-(4-nitrobenzènesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldéhyde a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Médecine : Étudié pour son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de nouveaux médicaments.
Industrie : Utilisé dans le développement de matériaux avancés aux propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action du 6-Méthyl-3-(4-nitrobenzènesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldéhyde implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec des macromolécules biologiques, ce qui peut conduire à des effets thérapeutiques.
Applications De Recherche Scientifique
6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action for 6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
6,6'-Diméthyl-1,1',5,5'-tétraaza-6,6'-bi(bicyclo[3.1.0]hexane) : Un composé similaire avec deux motifs bicycliques contenant de la diaziridine.
1,5-Diazabicyclo[3.1.0]hexane :
Unicité
Le 6-Méthyl-3-(4-nitrobenzènesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldéhyde est un composé unique en raison de sa structure bicyclique complexe, de son groupe nitro et de sa fonctionnalité aldéhyde.
Propriétés
Formule moléculaire |
C13H14N2O5S |
|---|---|
Poids moléculaire |
310.33 g/mol |
Nom IUPAC |
6-methyl-3-(4-nitrophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde |
InChI |
InChI=1S/C13H14N2O5S/c1-9-12-6-14(7-13(9,12)8-16)21(19,20)11-4-2-10(3-5-11)15(17)18/h2-5,8-9,12H,6-7H2,1H3 |
Clé InChI |
RFVJPSOGLOYYKW-UHFFFAOYSA-N |
SMILES canonique |
CC1C2C1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11829530.png)



![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)




![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)


![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
